2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid
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Overview
Description
2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.
Sulfonation: The resulting azo compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group may be cleaved, leading to the formation of amines and other by-products.
Reduction: Reduction of the azo group can result in the formation of aromatic amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Amines, quinones.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Dyeing: Used as a dye in textile and paper industries due to its vibrant color and stability.
Analytical Chemistry: Employed as an indicator in various titration methods.
Biology
Staining: Utilized in biological staining to highlight structures in microscopic studies.
Medicine
Diagnostics: Potential use in diagnostic assays and imaging.
Industry
Pigments: Used in the production of pigments for paints and coatings.
Sensors: Incorporated in sensor technologies for detecting various analytes.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Electron Transfer: The azo groups can participate in electron transfer reactions, influencing redox processes.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid tissues.
Direct Blue 1: Employed in dyeing cotton and other fibers.
Uniqueness
2-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid is unique due to its specific structure, which imparts distinct properties such as enhanced solubility and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
93892-90-1 |
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Molecular Formula |
C27H22ClN9O9S3 |
Molecular Weight |
748.2 g/mol |
IUPAC Name |
2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C27H22ClN9O9S3/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33) |
InChI Key |
QFGRYMRXLSEGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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